molecular formula C20H31NO6 B14170274 2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid

2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid

Cat. No.: B14170274
M. Wt: 381.5 g/mol
InChI Key: FLJUOAMSEPKNNV-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid is a complex organic compound with a molecular formula of C11H21NO6. It is known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a polyethylene glycol (PEG) linker. This compound is often used in the field of medicinal chemistry and drug delivery systems due to its ability to modify and enhance the properties of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid typically involves multiple steps. One common method includes the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the PEG linker: The protected amine is then reacted with a polyethylene glycol derivative to form the PEG linker.

    Coupling with acetic acid: The PEG-linked intermediate is then coupled with acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Substitution: The PEG linker can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the development of bioconjugates and biomaterials.

    Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

    Industry: Applied in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid involves its ability to modify the properties of other molecules. The Boc protecting group provides stability to the amine group, preventing unwanted reactions during synthesis. The PEG linker enhances the solubility and biocompatibility of the compound, making it suitable for use in drug delivery systems. The compound can interact with various molecular targets and pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

    2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid: Similar structure with a different linker.

    2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid: Contains a different functional group.

    2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid: Similar protecting group but different backbone.

Uniqueness

The uniqueness of 2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid lies in its combination of the Boc protecting group and the PEG linker. This combination provides both stability and enhanced solubility, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C20H31NO6

Molecular Weight

381.5 g/mol

IUPAC Name

2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid

InChI

InChI=1S/C20H31NO6/c1-20(2,3)27-19(24)21-17(14-26-15-18(22)23)11-7-8-12-25-13-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1

InChI Key

FLJUOAMSEPKNNV-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCOCC1=CC=CC=C1)COCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCOCC1=CC=CC=C1)COCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.